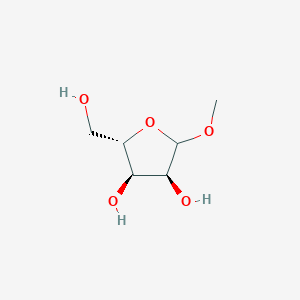

1-O-Methyl-L-ribofuranose

Description

Properties

Molecular Formula |

C6H12O5 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2S,3R,4S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5-,6?/m0/s1 |

InChI Key |

NALRCAPFICWVAQ-NNXAEHONSA-N |

Isomeric SMILES |

COC1[C@H]([C@H]([C@@H](O1)CO)O)O |

Canonical SMILES |

COC1C(C(C(O1)CO)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 1-O-Methyl-L-ribofuranose with key analogs, emphasizing substituents, configuration, and applications:

Key Observations

Configuration (D vs. L): The L-configuration of this compound is stereochemically distinct from D-forms (e.g., ), which are more prevalent in biological systems.

Substituent Effects: Methyl vs. Acetyl: Methyl ethers (e.g., this compound) are hydrolytically stable compared to acetyl groups (e.g., ), which require milder deprotection conditions . Benzyl/Dichlorobenzyl: Bulky groups like 2,4-dichlorobenzyl () enhance steric protection, improving stability in acidic/alkaline conditions but reducing solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-O-Methyl-L-ribofuranose, and what are their key challenges?

- Methodological Answer : Common routes involve regioselective methylation of ribofuranose precursors using methylating agents (e.g., methyl iodide) under controlled conditions. Challenges include achieving high stereochemical purity, as competing side reactions (e.g., over-methylation) can occur. Protecting group strategies, such as benzyl or acetyl groups, are critical to direct methylation to the desired hydroxyl group. For example, 2,3,5-Tri-O-benzyl-D-ribofuranose synthesis ( ) highlights the importance of protecting groups in selective functionalization. Reaction optimization (e.g., temperature, solvent polarity) is essential to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is indispensable for confirming regiochemistry and stereochemistry. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) validates molecular weight and isotopic patterns. X-ray crystallography, when feasible, provides definitive structural confirmation, as seen in studies of similar ribofuranose derivatives ( ). Purity assessment via HPLC with UV/RI detectors is recommended for quantifying impurities .

Q. What biological roles or applications are associated with this compound derivatives?

- Methodological Answer : Methylated ribofuranose derivatives are key intermediates in nucleoside analog synthesis, particularly for antiviral and anticancer agents. For instance, 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose ( ) is used to enhance nucleoside stability against enzymatic degradation. Biological activity assessment typically involves in vitro assays (e.g., cytotoxicity, enzyme inhibition) followed by structure-activity relationship (SAR) studies. Experimental design should include controls for metabolic stability and cellular uptake .

Advanced Research Questions

Q. How can computational modeling address stereochemical challenges in this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for methylation reactions, guiding solvent and catalyst selection. Molecular dynamics simulations model solvent effects on reaction pathways. For example, studies on 1-deoxy-1-phenyl-β-D-ribofuranose ( ) used computational tools to optimize protecting group strategies. Software like Gaussian or Schrodinger Suite is recommended for modeling .

Q. What strategies resolve contradictions in reported biological activities of methylated ribofuranose derivatives?

- Methodological Answer : Systematic literature reviews (SLRs) using PICOT frameworks ( ) can identify confounding variables (e.g., assay conditions, cell lines). Replicating disputed experiments with standardized protocols ( ) and meta-analyses of dose-response data are critical. Structural re-evaluation via NMR or crystallography may reveal previously uncharacterized isomers or impurities influencing activity .

Q. How can protecting group strategies be optimized for large-scale synthesis of this compound?

- Methodological Answer : Orthogonal protecting groups (e.g., tert-butyldimethylsilyl for primary hydroxyls, benzyl for secondary) enable sequential deprotection. demonstrates the use of phenyllithium for selective benzylation. Scale-up requires solvent sustainability (e.g., switching from dichloromethane to ethyl acetate) and catalyst recycling. Process Analytical Technology (PAT) tools monitor reaction progression in real time .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent biological effects of methylated ribofuranose analogs?

- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) calculate IC₅₀/EC₅₀ values. ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares multiple treatment groups. For high-throughput data, machine learning algorithms (e.g., random forests) identify predictive structural features. Reproducibility is enhanced by pre-registering protocols on platforms like Open Science Framework .

Q. How should researchers design experiments to assess the enzymatic stability of this compound-containing nucleosides?

- Methodological Answer : Incubate compounds with relevant enzymes (e.g., phosphorylases, esterases) in physiologically buffered conditions. Use LC-MS/MS to quantify degradation products. Include positive controls (e.g., unmodified nucleosides) and negative controls (enzyme-free reactions). Kinetic parameters (kₐₜₜ, Kₘ) derived from Michaelis-Menten plots provide mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.